molecular formula C9H7IN2S B1268563 4-(4-Iodophenyl)-1,3-thiazol-2-amine CAS No. 31699-14-6

4-(4-Iodophenyl)-1,3-thiazol-2-amine

Cat. No.: B1268563
CAS No.: 31699-14-6
M. Wt: 302.14 g/mol
InChI Key: CBCNLOOXYGEQQZ-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Used in Suzuki-Miyaura coupling reactions.

    Thiourea: Used in the formation of the thiazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiazole derivatives.

Scientific Research Applications

4-(4-Iodophenyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The thiazole ring can also interact with various enzymes and receptors, affecting their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Iodophenyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the iodophenyl group

Properties

IUPAC Name

4-(4-iodophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCNLOOXYGEQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356661
Record name 4-(4-iodophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31699-14-6
Record name 4-(4-iodophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31699-14-6
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